molecular formula C10H13BrClN B2724660 N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride CAS No. 2551115-53-6

N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride

Cat. No.: B2724660
CAS No.: 2551115-53-6
M. Wt: 262.58
InChI Key: CBYIXSSFYRVHET-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYIXSSFYRVHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride typically involves the reaction of 2-bromobenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) N-[(5-Bromo-2-ethoxyphenyl)methyl]cyclopropanamine Hydrochloride
  • Molecular Formula: C₁₀H₁₃BrClNO
  • Molecular Weight : 306.63 g/mol .
(b) N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine Hydrochloride
  • Molecular Formula : C₁₂H₁₃BrClN₃O
  • Molecular Weight : 330.61 g/mol .

Heterocyclic vs. Phenyl Substituents

(a) N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine Hydrochloride
  • Molecular Formula : C₈H₁₁Cl₂N₃
  • Molecular Weight : 220.10 g/mol .
  • Key Difference : Replacement of the phenyl ring with a pyrazine heterocycle introduces nitrogen atoms, altering electronic distribution and enabling π-π stacking interactions with biological targets.
(b) N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₉H₁₂BrClN₂
  • Molecular Weight : 263.56 g/mol .
  • Key Difference : The pyridine ring provides a basic nitrogen, enhancing solubility in aqueous media compared to purely aromatic systems.

Multi-Halogenated Derivatives

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₀Cl₂FN

Aliphatic vs. Aromatic Substituents

N-(2,2-Difluoroethyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₅H₁₀ClF₂N
  • Molecular Weight : 157.59 g/mol .
  • Key Difference : Replacement of the aromatic group with a difluoroethyl chain simplifies the structure, reducing π-system interactions but improving bioavailability in lipophilic environments.

Structural and Functional Analysis Table

Compound Name Aromatic/Heterocyclic Group Substituents Molecular Weight (g/mol) Key Properties
Target Compound Phenyl 2-Bromo 248.55 Electron-withdrawing, crystalline solid
N-[(5-Bromo-2-ethoxyphenyl)methyl]... Phenyl 5-Bromo, 2-ethoxy 306.63 Enhanced solubility, reduced permeability
N-{[5-(2-Bromophenyl)-oxadiazolyl]methyl} Oxadiazole + Phenyl 2-Bromo 330.61 Rigid, metabolic stability
N-[(3-Chloropyrazinyl)methyl]... Pyrazine 3-Chloro 220.10 π-π stacking potential
N-(2,2-Difluoroethyl)... Aliphatic 2,2-Difluoro 157.59 Lipophilic, simplified structure

Biological Activity

N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Synthesis

This compound features a cyclopropanamine core with a brominated phenyl substituent. The synthesis typically involves the reaction of 2-bromobenzyl chloride with cyclopropanamine in the presence of a base like sodium hydroxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Synthetic Pathway

  • Reactants : 2-bromobenzyl chloride, cyclopropanamine, sodium hydroxide.
  • Solvent : Dichloromethane.
  • Conditions : Reflux under controlled temperature.
  • Final Product : this compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
  • Enzyme Inhibition : It has been shown to modulate enzyme activity, which can lead to alterations in metabolic pathways relevant to diseases such as cancer.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against certain bacterial strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents.

Case Study 1: Anticancer Activity

A study investigated the compound's effect on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of proliferation
A54925Modulation of survival signaling pathways

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound. The compound was found to affect dopamine receptor activity, suggesting potential applications in treating neurological disorders such as schizophrenia or depression .

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new drug formulations.
  • Research Tool : The compound serves as a probe in biochemical assays aimed at studying cellular pathways and drug interactions .

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